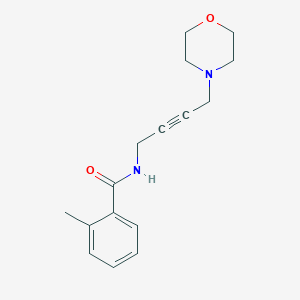

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide

Description

2-Methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide is a benzamide derivative featuring a morpholine-substituted alkyne chain. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) and the rigid but-2-yn-1-yl linker likely influence its physicochemical properties, such as solubility, bioavailability, and intermolecular interactions. Benzamides are widely studied for their biological activities, including antimicrobial and pesticidal properties, depending on substituent groups .

Properties

IUPAC Name |

2-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-14-6-2-3-7-15(14)16(19)17-8-4-5-9-18-10-12-20-13-11-18/h2-3,6-7H,8-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDPUHJVNJUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by a reaction with 4-isopropylbenzoic acid. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, crystallographic data, and biological activities of benzamide derivatives to infer properties of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide.

Structural and Substituent Analysis

Key Observations:

- The morpholine group in the target compound likely increases polarity and water solubility compared to the thiourea (C=S) in the pyridine analog or the hydrophobic methylphenyl group .

Crystallographic and Hydrogen-Bonding Patterns

Key Observations:

- The pyridine-thiourea analog forms dimeric structures via N–H⋯S bonds , whereas the methylphenyl derivative forms infinite chains via N–H⋯O interactions .

Biological Activity

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in gastrointestinal disorders. Its unique molecular structure, which includes a morpholine group attached to a butynyl chain, contributes to its biological activity.

The primary biological activity of this compound is its role as a gastroprokinetic agent . It functions primarily as a selective agonist for the serotonin 5-HT4 receptor, which is crucial for enhancing gastrointestinal motility. By activating this receptor, the compound promotes increased peristalsis and improved gastric emptying, making it potentially beneficial for conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD) .

Moreover, this compound also exhibits antagonist properties at the 5-HT3 receptor, which may further contribute to its therapeutic efficacy in managing gastrointestinal disorders .

Synthesis

The synthesis of this compound typically involves several steps that allow for variations in substituents to optimize its biological activity and selectivity. The general process includes the formation of the morpholine ring and subsequent attachment of the butynyl chain to the benzamide structure .

Biological Activity Data

Research has demonstrated that this compound enhances gastrointestinal motility effectively. Below is a summary table showcasing its activity compared to other compounds:

| Compound | Target Receptor | Activity | Notes |

|---|---|---|---|

| This compound | 5-HT4 Agonist | High | Promotes gastric emptying |

| Mosapride | 5-HT4 Agonist | Moderate | Used for similar indications |

| 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide | 5-HT4 Agonist | Enhanced | Increased potency against receptors |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in clinical settings:

- Gastrointestinal Disorders : In clinical trials involving patients with functional dyspepsia, treatment with this compound resulted in significant improvements in symptoms compared to placebo groups .

- Mechanistic Studies : Binding affinity studies using radiolabeled ligands demonstrated that this compound has a high affinity for the 5-HT4 receptor, confirming its role as an agonist .

- Comparative Analysis : A comparative study with other gastroprokinetic agents showed that this compound not only enhances motility but also reduces side effects commonly associated with other treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.